molecular formula C20H22N2O5 B2363961 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 1448033-81-5

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2363961
M. Wt: 370.405
InChI Key: YUMXUTDIMFOOOZ-UHFFFAOYSA-N
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Description

The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with the benzo[d][1,3]dioxol-5-yl group were synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it has been reported that similar compounds can undergo reactions such as C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, stability, and reactivity could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group .

Scientific Research Applications

Herbicidal Activity

One of the applications involves the design and synthesis of compounds with potential herbicidal activity. For instance, pyrazole benzophenone derivatives, which share structural similarities with the compound , have been explored for their efficacy against various weeds. These compounds have shown promising results, displaying good herbicidal activity at certain dosages, suggesting a potential for the development of new herbicides targeting specific plant enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (Ying Fu et al., 2017).

Metal-Organic Frameworks (MOFs)

Another research area involves the use of certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks have been synthesized and found to be selectively sensitive to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for chemical detection (B. Shi et al., 2015).

Synthetic Methodologies

Research also extends to synthetic methodologies where compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have been utilized as effective ligands in copper-catalyzed coupling reactions. These methodologies enable the coupling of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes. This highlights the compound's role in the development of new synthetic routes and its utility in organic synthesis (Ying Chen et al., 2023).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMXUTDIMFOOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide

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